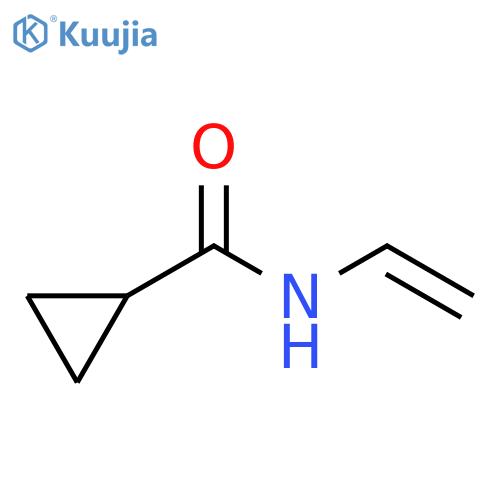Cas no 1934609-43-4 (N-ethenylcyclopropanecarboxamide)

1934609-43-4 structure
商品名:N-ethenylcyclopropanecarboxamide
CAS番号:1934609-43-4
MF:C6H9NO
メガワット:111.141761541367
CID:5246418
N-ethenylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxamide, N-ethenyl-
- N-ethenylcyclopropanecarboxamide
-
- インチ: 1S/C6H9NO/c1-2-7-6(8)5-3-4-5/h2,5H,1,3-4H2,(H,7,8)
- InChIKey: PAXMYPBLYAFFOB-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC=C)=O)CC1
N-ethenylcyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257809-1.0g |
N-ethenylcyclopropanecarboxamide |
1934609-43-4 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-257809-1g |
N-ethenylcyclopropanecarboxamide |
1934609-43-4 | 1g |
$0.0 | 2023-09-14 |
N-ethenylcyclopropanecarboxamide 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1934609-43-4 (N-ethenylcyclopropanecarboxamide) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
